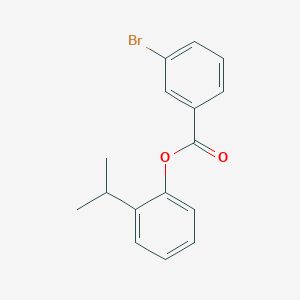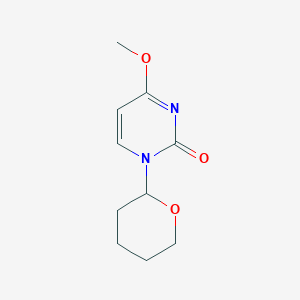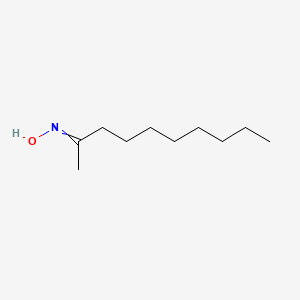
N-Decan-2-ylidenehydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decan-2-ylidenehydroxylamine is an organic compound with the molecular formula C10H21NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a decyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Decan-2-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of decanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the decanal being added dropwise to a solution of hydroxylamine hydrochloride and sodium carbonate in water. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-Decan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Decan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: It can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which N-Decan-2-ylidenehydroxylamine exerts its effects involves its ability to interact with various molecular targets. For example, it can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-one oxime: Similar in structure but with a shorter carbon chain.
Acetone oxime: Another oxime with an even shorter carbon chain.
2-Pentanone oxime: Structurally similar but with a different carbon chain length.
Uniqueness
N-Decan-2-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain oximes.
Propiedades
Número CAS |
13326-89-1 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N-decan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(2)11-12/h12H,3-9H2,1-2H3 |
Clave InChI |
YCMZYCPUAMZSNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


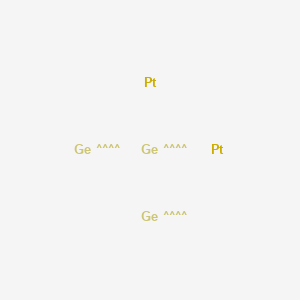
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
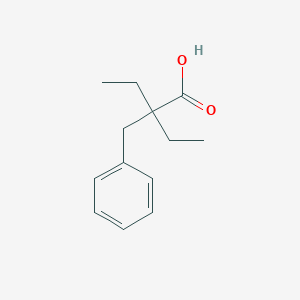
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
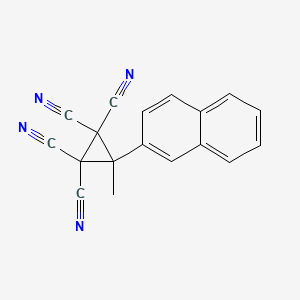
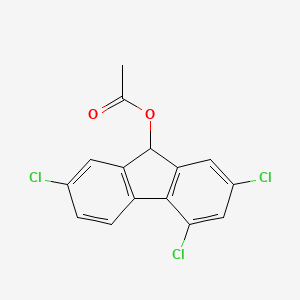
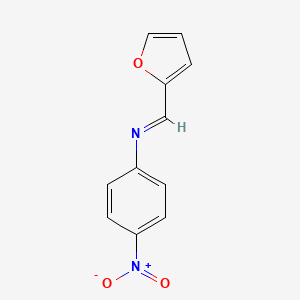
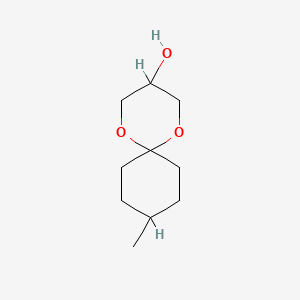

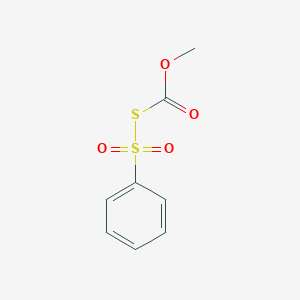
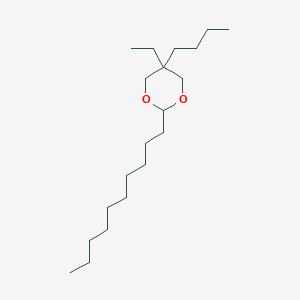
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
